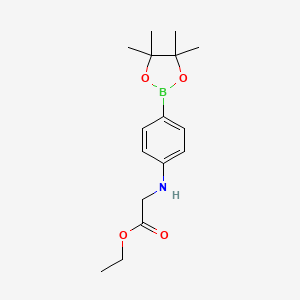
5-(Trifluoromethyl)cytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)cytidine is a purine nucleoside analogue known for its broad antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . This compound is of significant interest in the fields of medicinal chemistry and oncology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)cytidine involves the introduction of a trifluoromethyl group into the cytidine molecule. This can be achieved through various synthetic methodologies, including nucleophilic and electrophilic trifluoromethylation. One common approach is the use of trifluoromethylated reagents such as α, α, α-trifluorotoluene and 1-phenyl-2,2,2-trifluoroethanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Enzymatic methods, such as the use of fluorinase enzymes, have also been explored for the selective introduction of fluorine atoms under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)cytidine undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Formation of reduced analogues.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogenated compounds .
Major Products: The major products formed from these reactions include various fluorinated nucleoside analogues with potential therapeutic applications .
Scientific Research Applications
5-(Trifluoromethyl)cytidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other fluorinated compounds.
Biology: Studied for its effects on cellular processes and DNA synthesis.
Medicine: Investigated for its antitumor activity and potential use in cancer therapy.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The antitumor activity of 5-(Trifluoromethyl)cytidine is primarily due to its inhibition of DNA synthesis. The compound is converted to 5-trifluorothymidine-5′-monophosphate, which inhibits thymidylate synthetase, a key enzyme in DNA synthesis . This leads to the disruption of DNA replication and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
5-Fluorouracil: Another fluorinated pyrimidine analogue used in cancer therapy.
5-Trifluoromethyl-2’-deoxycytidine: A closely related compound with similar antitumor activity.
Uniqueness: 5-(Trifluoromethyl)cytidine is unique due to its specific trifluoromethyl group, which enhances its stability and antitumor activity compared to other fluorinated nucleoside analogues .
Properties
IUPAC Name |
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O5/c11-10(12,13)3-1-16(9(20)15-7(3)14)8-6(19)5(18)4(2-17)21-8/h1,4-6,8,17-19H,2H2,(H2,14,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPDEYWPIGFRQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
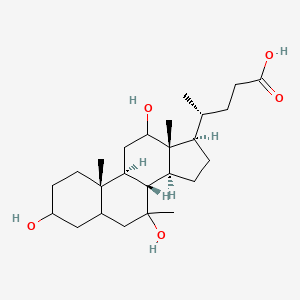
![[2-(Dimethylamino)ethyl]urea](/img/structure/B12095227.png)


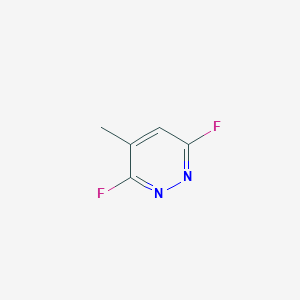
![4-[4-[5-(Chloromethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one](/img/structure/B12095271.png)
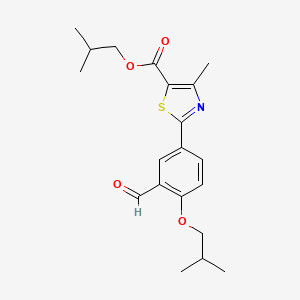
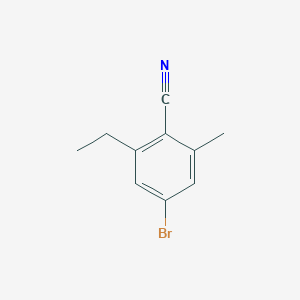
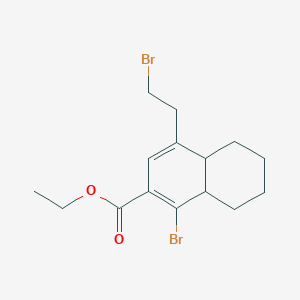
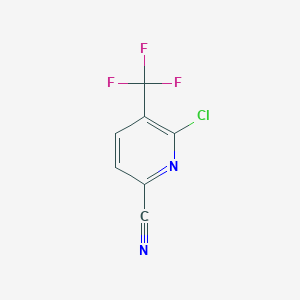
![(8Z,10Z)-4-hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one](/img/structure/B12095313.png)

![Dichloro[rel-[N(R)]-N-[2-[(R)-(phenylmethyl)thio-kappaS]ethyl]-4-morpholineethanamine-kappaNN4,kappaN4](triphenylphosphine)ruthenium(II), compd. with dichloromethane](/img/structure/B12095321.png)
